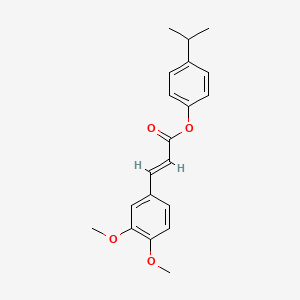

4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate

Description

4-Isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate is an acrylate ester derivative featuring a (2E)-configured α,β-unsaturated carbonyl system. The compound comprises two distinct aromatic moieties: a 3,4-dimethoxyphenyl group attached to the α-position of the acrylate and a 4-isopropylphenyl ester group at the β-position. The 4-isopropylphenyl group contributes to lipophilicity, which may improve membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name |

(4-propan-2-ylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-14(2)16-7-9-17(10-8-16)24-20(21)12-6-15-5-11-18(22-3)19(13-15)23-4/h5-14H,1-4H3/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTUFQFZVCQYBE-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350559 | |

| Record name | ZINC00048257 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5637-15-0 | |

| Record name | ZINC00048257 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate typically involves the esterification of 4-isopropylphenol with (2E)-3-(3,4-dimethoxyphenyl)acrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the final product. Additionally, the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alkanes or alcohols.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate is in organic synthesis. It serves as a versatile intermediate for the synthesis of various complex organic molecules.

Case Study: Synthesis of Novel Polymers

Research has demonstrated that this compound can be polymerized to create novel materials with specific properties. For instance, it can be used to synthesize copolymers that exhibit enhanced thermal stability and mechanical properties. The polymerization process typically involves free radical mechanisms or other catalytic strategies to facilitate the formation of high molecular weight polymers.

| Polymer Type | Properties | Application Area |

|---|---|---|

| Acrylate Copolymer | High thermal stability | Coatings and adhesives |

| Functionalized Polymer | Enhanced mechanical properties | Biomedical devices |

Photochemical Applications

The compound also shows promise in photochemical applications, particularly in the development of light-sensitive materials. Its ability to undergo photopolymerization makes it suitable for use in coatings and printing inks.

Case Study: Photopolymerization Studies

Studies have indicated that 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate can be used as a photoinitiator in UV-curable systems. This application is particularly relevant in the manufacturing of durable surface coatings that require rapid curing under UV light.

| Application | Benefits | Challenges |

|---|---|---|

| UV-Curable Coatings | Fast curing times | Limited shelf-life |

| Printing Inks | High resolution prints | Sensitivity to light |

Biological Applications

Emerging research suggests potential biological applications for 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate, particularly in drug delivery systems and as a precursor for bioactive compounds.

Case Study: Drug Delivery Systems

The compound's reactivity allows it to be modified into various derivatives that can encapsulate drugs for targeted delivery. This application is crucial in cancer therapy where localized drug delivery minimizes systemic side effects.

| Application | Mechanism | Potential Impact |

|---|---|---|

| Targeted Drug Delivery | Encapsulation of therapeutics | Reduced side effects |

| Biocompatible Materials | Synthesis of biodegradable polymers | Environmentally friendly solutions |

Mechanism of Action

The mechanism of action of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

- Methoxy vs. However, hydroxylated derivatives exhibit stronger radical scavenging due to -OH proton donation .

- Ester vs. Nitrile Groups : The acrylate ester in the target compound contrasts with the nitrile in ’s derivative. Esters are more hydrolytically labile but offer versatility in prodrug design, whereas nitriles are stable intermediates in pharmaceutical synthesis .

Physicochemical Properties

- Stability: Methoxy groups improve oxidative stability relative to phenolic -OH groups, which are prone to oxidation .

Biological Activity

4-Isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate, a synthetic compound with the chemical formula CHO and CAS number 919784-56-8, is gaining attention for its potential biological activities. This article reviews the biological properties of this compound, including its anti-inflammatory, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure

The structure of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate can be represented as follows:

This compound features a phenylacrylate backbone with isopropyl and dimethoxy substituents that may influence its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate. For instance, a related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism often involves the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Table 1: Inhibitory Effects on Inflammatory Markers

| Compound | Cytokine Inhibition | IC50 (µM) |

|---|---|---|

| 4-Isopropylphenyl Acrylate | TNF-α | 15 |

| Similar Compound A | IL-6 | 10 |

| Similar Compound B | IL-1β | 12 |

2. Anticancer Activity

The anticancer properties of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate have also been explored. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and lung cancer cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 18 µM), indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 18 | Apoptosis induction |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

| HeLa (Cervical) | 30 | Mitotic disruption |

3. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Research indicates that compounds structurally related to 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate exhibit strong free radical scavenging activity. This activity is often assessed using DPPH and ABTS assays.

Table 3: Antioxidant Activity

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 4-Isopropylphenyl Acrylate | 22 | 19 |

| Similar Compound C | 15 | 14 |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate, and how can their efficiency be evaluated?

- Methodological Answer : The compound can be synthesized via Heck coupling or esterification reactions. For example, a patent describes the synthesis of structurally similar acrylates using stereoselective methods involving palladium catalysts and controlled reaction temperatures . Efficiency evaluation should compare yields, purity (via HPLC), and reaction time. For acrylate derivatives, esterification under anhydrous conditions with DMAP (4-dimethylaminopyridine) as a catalyst is common. Reference reaction conditions from analogous syntheses (e.g., 3,3,5-trimethylcyclohexyl acrylate) to optimize solvent systems (e.g., dichloromethane or THF) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the (2E)-stereochemistry and substituent positions. IR spectroscopy identifies ester carbonyl stretches (~1740 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (as in (E)-isopropyl 3-(3,4-dihydroxyphenyl)propanoate) resolves stereochemical ambiguities .

Q. What biological activities are reported for structurally related acrylates, and how do substituents influence activity?

- Methodological Answer : Analogs with 3,4-dimethoxyphenyl groups exhibit antioxidant, tyrosinase inhibition, and protease inhibition activities. For example, curcumin analogs with similar substituents show strong free radical scavenging (IC < 10 µM) and ACE inhibition due to methoxy groups enhancing electron donation . Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., replacing isopropyl with cyclohexyl) and assay against target enzymes (e.g., HIV-1 protease) .

Advanced Research Questions

Q. How can synthesis be optimized to improve stereoselectivity and scalability for this acrylate?

- Methodological Answer : Use chiral catalysts (e.g., BINAP-Pd complexes) to enhance (E)-selectivity. Reaction monitoring via in-situ FTIR or LC-MS identifies intermediates. For scalability, replace batch reactors with flow chemistry systems to control exothermic esterification steps. Refer to industrial acrylate synthesis protocols from ECHA guidelines, which emphasize temperature gradients and solvent recycling .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines). Replicate studies using standardized protocols (e.g., NIH/NCBI’s DTP guidelines for cytotoxicity assays). For example, curcumin analogs showed no toxicity in normal lung cells but may vary in cancer lines; validate using multiple cell models and include positive controls (e.g., doxorubicin) . Cross-reference bioactivity data with PubChem’s toxicity databases to identify confounding factors .

Q. What computational strategies predict the compound’s interactions with biological targets like HIV-1 protease?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB: 1HPV for HIV-1 protease). Focus on the acrylate’s methoxy groups forming hydrogen bonds with catalytic residues (e.g., Asp25). Molecular dynamics (MD) simulations (GROMACS) assess binding stability. Compare results with experimental IC values from analogs, such as the cyclopentanone derivative (IC = 1.2 µM) .

Q. What safety protocols are recommended for handling this compound given its physicochemical properties?

- Methodological Answer : Classify the compound under UN3077 (environmentally hazardous substances) based on acrylate reactivity . Use fume hoods for synthesis and storage in amber glass under inert gas (N). Follow ECHA’s guidelines for acrylate handling: PPE (nitrile gloves, goggles), spill containment with vermiculite, and waste disposal via licensed incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.